N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C14H15ClFN. It is a crystalline white powder with a molecular weight of 251.72 g/mol . This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology.
Mechanism of Action
Mode of Action
It’s structurally related compound, 4-fluorobenzylamine, is known to be used as a potassium channel blocking agent . It’s plausible that N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride might exhibit similar interactions with its targets.
Biochemical Pathways
4-fluorobenzylamine, a related compound, is used in the synthesis of new tris-iron (iii) chelates of 3-hydroxy-4-pyridinone ligands . This suggests that this compound might have potential effects on iron metabolism and related biochemical pathways.
Action Environment
It’s known that the compound is a solid at room temperature , which might suggest its stability under standard environmental conditions.
Biochemical Analysis
Biochemical Properties
N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a potassium channel blocking agent . This interaction can influence the activity of potassium channels, which are crucial for maintaining the electrical excitability of cells. Additionally, this compound can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This reaction is particularly useful in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a potassium channel blocker can alter the electrical activity of cells, impacting processes such as muscle contraction and neurotransmission . Furthermore, its interaction with folic acid can influence cellular metabolism and gene expression by affecting the availability of folate, a vital cofactor in numerous biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potassium channel blocker, it binds to specific sites on the potassium channels, inhibiting their activity . This inhibition can lead to changes in the electrical properties of cells, affecting various physiological processes. Additionally, its reaction with folic acid can lead to the formation of 18F-labeled folate, which can be used in imaging studies to track folate metabolism and distribution in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions . Its degradation products and their potential effects on cells need to be carefully monitored in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of the compound may result in toxic or adverse effects, such as disruptions in potassium channel activity and subsequent physiological imbalances . It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, its interaction with folic acid can influence the metabolic flux and levels of metabolites involved in folate metabolism . Understanding these interactions is vital for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride typically involves the reaction of benzylamine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
- N-Benzyl-1-(4-chlorophenyl)methanamine hydrochloride
- N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride
- N-Benzyl-1-(4-methylphenyl)methanamine hydrochloride
Comparison: N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYMTBOFRPOGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.